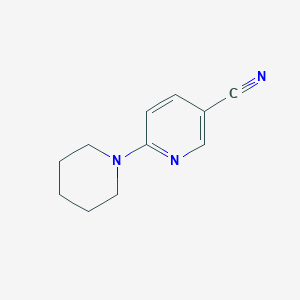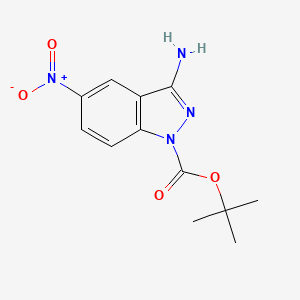
6-(ピペリジン-1-イル)ピリジン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic organic compound that features a piperidine ring attached to a pyridine ring, with a cyano group at the 3-position of the pyridine ring
科学的研究の応用
6-(Piperidin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with piperidine. One common method is to heat 3-cyanopyridine with an excess of piperidine in a suitable solvent such as ethanol or 1,4-dioxane. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product can be isolated by standard workup procedures, including solvent evaporation and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 6-(Piperidin-1-yl)pyridine-3-carbonitrile can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
6-(Piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Piperidine N-oxides.
Reduction: Amino-substituted pyridine derivatives.
作用機序
The mechanism of action of 6-(Piperidin-1-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The piperidine ring can interact with hydrophobic pockets, while the cyano group can form hydrogen bonds or dipole-dipole interactions with amino acid residues.
類似化合物との比較
Similar Compounds
3-Cyanopyridine: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity and biological activity.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Contains a boronic acid group, which makes it useful for Suzuki coupling reactions but less relevant for medicinal applications.
Uniqueness
6-(Piperidin-1-yl)pyridine-3-carbonitrile is unique due to the presence of both a piperidine ring and a cyano group, which confer distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in various research fields.
特性
IUPAC Name |
6-piperidin-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOETXRQFXRLQGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640974 |
Source


|
| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501378-38-7 |
Source


|
| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1323240.png)





![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)




